![molecular formula C17H36O2 B14339270 1-[2-(Hexyloxy)ethoxy]nonane CAS No. 93658-38-9](/img/structure/B14339270.png)
1-[2-(Hexyloxy)ethoxy]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Hexyloxy)ethoxy]nonane is an organic compound that belongs to the class of ethers It is characterized by a nonane backbone with a hexyloxyethoxy substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(Hexyloxy)ethoxy]nonane typically involves the reaction of 1-bromo-2-(hexyloxy)ethane with nonanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-(Hexyloxy)ethoxy]nonane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the ether linkage.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted ethers.
Wissenschaftliche Forschungsanwendungen
1-[2-(Hexyloxy)ethoxy]nonane has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential as a bioactive compound.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-[2-(Hexyloxy)ethoxy]nonane involves its interaction with molecular targets through its ether linkage. The compound can participate in hydrogen bonding and van der Waals interactions, influencing its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Butoxy)ethoxy]nonane
- 1-[2-(Octyloxy)ethoxy]nonane
- 1-[2-(Decyloxy)ethoxy]nonane
Uniqueness
1-[2-(Hexyloxy)ethoxy]nonane is unique due to its specific chain length and ether linkage, which confer distinct physical and chemical properties compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
93658-38-9 |
|---|---|
Molekularformel |
C17H36O2 |
Molekulargewicht |
272.5 g/mol |
IUPAC-Name |
1-(2-hexoxyethoxy)nonane |
InChI |
InChI=1S/C17H36O2/c1-3-5-7-9-10-11-13-15-19-17-16-18-14-12-8-6-4-2/h3-17H2,1-2H3 |
InChI-Schlüssel |
NTBYADBIFCUADN-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOCCOCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


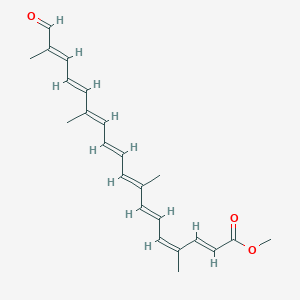
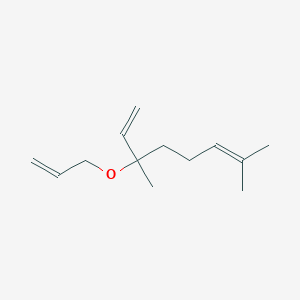
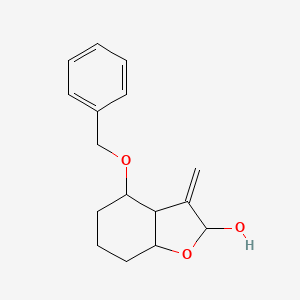
![Triethyl[2-(ethylsulfanyl)-1,2-difluoroethenyl]silane](/img/structure/B14339215.png)
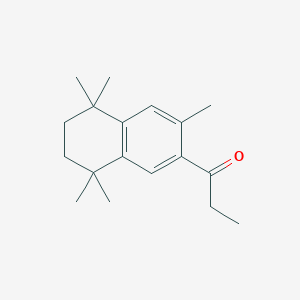
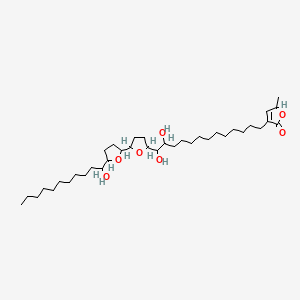
![(5-benzylfuran-3-yl)methyl (1R,2R,6R,7S)-tricyclo[5.2.1.02,6]decane-2-carboxylate](/img/structure/B14339223.png)

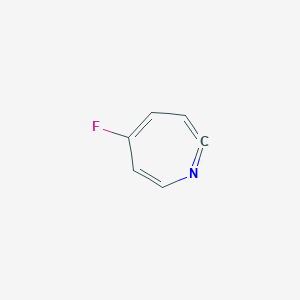
![(7R,12S)-10-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14339240.png)
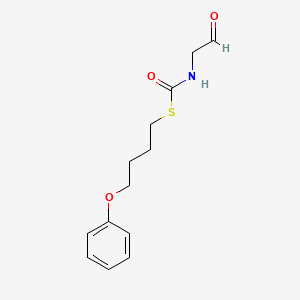
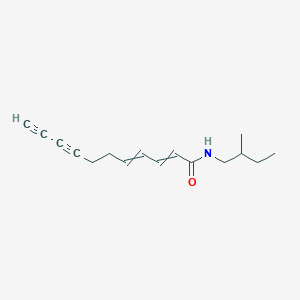
![5-(Trimethylsilyl)-3-[(trimethylsilyl)sulfanyl]-1,2,4-thiadiphosphole](/img/structure/B14339256.png)
![3-[5-(3-Nitrophenyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]pyridine](/img/structure/B14339268.png)
